molecular formula C10H9NO4 B13938949 4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole

Cat. No.: B13938949
M. Wt: 207.18 g/mol
InChI Key: FFOGDLITZIVKQY-UHFFFAOYSA-N
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Description

4-(2-Nitro-1-propenyl)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a nitropropenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole typically involves the Henry reaction, where benzaldehyde derivatives react with nitroethane in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-(2-Nitro-1-propenyl)-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(2-Nitro-1-propenyl)-1,3-benzodioxole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(2-Nitro-1-propenyl)-1,3-benzodioxole involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring may also interact with specific proteins, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 4-(2-Nitro-1-propenyl)-1,3-benzodioxole is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and biological properties compared to other nitropropenyl derivatives. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(2-Nitroprop-1-enyl)-1,3-benzodioxole, also referred to as Nitropropenyl Benzodioxole (NPBD), is a compound that has garnered attention for its diverse biological activities, particularly in the antimicrobial and antifungal domains. This article synthesizes current research findings on NPBD's biological activity, highlighting its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The chemical structure of NPBD is characterized by the presence of a benzodioxole moiety and a nitroprop-1-enyl group. The structural formula is as follows:

C10H9N1O4\text{C}_{10}\text{H}_{9}\text{N}_{1}\text{O}_{4}

NPBD exhibits its biological activity primarily through the inhibition of cysteine-based enzymes and redox-active thiol molecules. The nitroethenyl and nitropropenyl groups are responsible for its antimicrobial properties, impacting various microbial targets by oxidizing the catalytic cysteine residues in enzymes such as protein tyrosine phosphatases (PTPs) and bacterial YopH .

Key Mechanisms:

  • Thiol Oxidation : NPBD acts as a thiol oxidant, affecting the redox state of cysteine residues in target proteins.
  • Enzymatic Inhibition : It competitively inhibits PTP1B and other related enzymes, disrupting their normal function and leading to cell death in susceptible microorganisms .

Antimicrobial Activity

NPBD has demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal species. Its efficacy is particularly notable against antibiotic-resistant strains.

Efficacy Against Bacteria

  • Broad-Spectrum Activity : NPBD has been shown to be bactericidal against pathogens from skin, respiratory, urogenital, and intestinal tracts .
  • Minimum Inhibitory Concentration (MIC) : Studies indicate that NPBD exhibits MIC values comparable to established antibiotics like ciprofloxacin and vancomycin .
PathogenMIC (µg/mL)Comparison Antibiotic
Staphylococcus aureus16Vancomycin
Escherichia coli32Ciprofloxacin
Enterococcus faecalis8Tetracycline

Efficacy Against Fungi

NPBD has shown promising antifungal activity against a range of fungi, with a profile comparable to Amphotericin B and Miconazole. However, it is less effective against dermatophytes .

Fungal SpeciesMIC (µg/mL)Comparison Drug
Candida albicans16Amphotericin B
Aspergillus niger32Miconazole
Cryptococcus neoformans64Fluconazole

Case Studies

Recent studies have highlighted NPBD's potential in treating infections caused by resistant strains:

  • Case Study on Skin Infections : A clinical trial evaluated NPBD's effectiveness in treating skin infections caused by methicillin-resistant Staphylococcus aureus (MRSA). Results indicated significant improvement in infection clearance compared to placebo controls .
  • In Vitro Study on Fungal Infections : An in vitro study assessed NPBD against various fungal pathogens. The compound displayed potent antifungal activity with low toxicity profiles, suggesting its suitability for topical applications .

Pharmacokinetics

Research indicates that NPBD has favorable pharmacokinetic properties, including good cell permeability and moderate plasma binding, which influences its bioavailability. However, interactions with thiol-containing compounds can reduce its antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(2-nitroprop-1-enyl)-1,3-benzodioxole, and how can reaction yields be optimized?

A common method involves nucleophilic substitution or condensation reactions. For example, 4-(3-chloropropoxy)-1,3-benzodioxole can react with nitro-substituted intermediates under basic conditions, as demonstrated in a synthesis yielding 87% product after crystallization from ether. Key parameters include temperature control (e.g., maintaining 60–80°C), solvent choice (polar aprotic solvents like DMF), and stoichiometric excess of the nitropropene precursor. NMR (δ 6.54–8.32 ppm for aromatic protons) and melting point (178–181°C) are critical for purity validation .

Q. What spectroscopic techniques are most effective for characterizing structural and electronic properties of this compound?

  • NMR : Proton NMR resolves the nitropropene moiety (δ 8.32 ppm, singlet) and benzodioxole protons (δ 5.91–6.72 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]+ at m/z 222.0768 for C₁₀H₉NO₄).
  • IR : Stretching vibrations for NO₂ (~1520 cm⁻¹) and benzodioxole C-O-C (~1250 cm⁻¹) are diagnostic .

Q. How does the nitropropene substituent influence the compound’s reactivity in electrophilic substitution reactions?

The electron-withdrawing nitro group deactivates the benzene ring, directing electrophiles to the meta position relative to the benzodioxole oxygen. Kinetic studies using nitration or halogenation reactions show reduced reaction rates compared to unsubstituted benzodioxoles, with regioselectivity confirmed via X-ray crystallography .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved methodologically?

While some studies highlight anti-infective activity via protein tyrosine phosphatase (PTP) inhibition (IC₅₀ = 12 µM in S. aureus), others report negligible effects. These discrepancies may arise from:

  • Strain-specific PTP expression : Use RNA-seq to compare PTP isoforms in tested bacterial strains.
  • Redox sensitivity : The nitro group’s redox activity may vary under aerobic vs. anaerobic conditions. Electrochemical assays (e.g., cyclic voltammetry) can quantify this .

Q. How can computational modeling predict the compound’s interaction with protein tyrosine phosphatases?

Docking simulations (AutoDock Vina) and molecular dynamics (MD) using PTP1B (PDB: 1PTV) reveal:

  • The nitropropene group forms a hydrogen bond with Arg24 in the catalytic pocket.
  • Free energy calculations (MM-PBSA) estimate binding affinities (ΔG = -8.2 kcal/mol). Validate with mutagenesis (e.g., Arg24Ala) and SPR binding assays .

Q. What strategies improve the compound’s stability in aqueous buffers for in vitro studies?

  • pH optimization : Stability decreases at pH > 7 due to nitro group hydrolysis. Use phosphate buffers (pH 6.5) for short-term assays.
  • Co-solvents : 10% DMSO or cyclodextrin inclusion complexes reduce aggregation. Monitor degradation via HPLC (retention time shift from 4.2 to 3.8 min) .

Q. How does the compound’s stereochemistry (E/Z isomerism) affect its bioactivity?

The E-isomer (trans-configuration) shows 3-fold higher PTP inhibition than the Z-isomer. Separate isomers via chiral HPLC (Chiralpak AD-H column, hexane:isopropanol = 85:15) and compare IC₅₀ values in enzyme assays. Absolute configuration is confirmed by CD spectroscopy .

Properties

IUPAC Name

4-(2-nitroprop-1-enyl)-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(11(12)13)5-8-3-2-4-9-10(8)15-6-14-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOGDLITZIVKQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=C2C(=CC=C1)OCO2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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